molecular formula C13H14BrClN2 B4175202 1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4175202
M. Wt: 313.62 g/mol
InChI Key: IUKFHIDCVWPBFQ-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound that features a bromobenzyl group and a pyridinylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves a multi-step process. One common route includes the following steps:

    Bromination: The starting material, benzylamine, is brominated to form 3-bromobenzylamine.

    Coupling Reaction: The 3-bromobenzylamine is then coupled with 2-pyridinecarboxaldehyde under reductive amination conditions to form (3-bromobenzyl)(2-pyridinylmethyl)amine.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Products include various substituted benzylamines.

    Oxidation: Products include imines or nitro compounds.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: It serves as a building block for more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromobenzyl group can interact with hydrophobic pockets, while the pyridinylmethyl group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
  • (3-fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride
  • (3-iodobenzyl)(2-pyridinylmethyl)amine hydrochloride

Uniqueness

1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This makes it particularly useful in certain synthetic and medicinal applications.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2.ClH/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13;/h1-8,15H,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKFHIDCVWPBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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